(S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one is a chemical compound with the molecular formula CHO and a molecular weight of approximately 128.13 g/mol. It is classified as a cyclic ketone and is part of the larger family of cyclopentenones, which are known for their diverse biological activities and potential applications in medicinal chemistry.
(S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one falls under the category of organic compounds, specifically within the subcategory of heterocyclic compounds due to its cyclic structure containing oxygen. It is also recognized for its potential as a precursor in synthetic organic chemistry.
The synthesis of (S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one can be achieved through several methods, primarily involving the reaction of appropriate cyclopentene derivatives with hydroxymethylation agents.
Technical Details:
The molecular structure of (S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one features a cyclopentene ring with hydroxyl and hydroxymethyl substituents. The stereochemistry at the 4-position is crucial for its biological activity.
(S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one can participate in several chemical reactions, including:
Technical Details: Each reaction typically requires specific conditions such as solvent choice, temperature, and the presence of catalysts to promote reactivity.
The mechanism of action for (S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one involves its interaction with biological targets, potentially influencing metabolic pathways or cellular signaling processes.
(S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one has potential applications in various scientific fields:
(S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one (CAS RN: 2271090-84-5) is a structurally compact yet functionally rich chiral cyclopentenone derivative that has emerged as a privileged scaffold in asymmetric synthesis. Its molecular architecture features three strategically positioned functional groups: a stereogenic secondary alcohol at C4, a hydroxymethyl group at C2, and an α,β-unsaturated ketone system. This trifecta of reactivity enables chemoselective transformations while maintaining stereochemical integrity, making the compound exceptionally versatile for constructing complex molecular frameworks [1] [3]. The specific rotation ([α]25/D = -38° to -42° in ethanol) confirms its enantiomeric purity, a critical parameter for asymmetric applications [1].
The compound’s significance is exemplified in cyclopentanoid natural product synthesis. Its stereodefined functionalization patterns mirror those in prostaglandins, prostacyclins, and thromboxanes, allowing efficient access to these bioactive targets. The C4 hydroxy group participates in stereocontrolled ring-opening reactions or oxidation sequences, while the hydroxymethyl side chain serves as a handle for carbon chain elongation through oxidation, substitution, or protection/deprotection strategies. The enone system enables conjugate additions, cycloadditions, or reduction, providing multiple vectors for structural diversification [2] [5].
Target Natural Product | Key Transformation | Stereochemical Outcome | Reference |
---|---|---|---|
Prostaglandin analogs | Michael addition to enone | Retains C4 stereochemistry | [3] |
Carbocyclic nucleosides | Mitsunobu coupling | Inversion at C4 position | [8] |
Terpenoids | Ring-expansion reactions | Transfers chirality to new stereocenters | [5] |
Alkaloids | Reductive amination | Diastereoselective functionalization | [5] |
Notably, the compound enables concise routes to carbocyclic nucleoside precursors. In neplanocin A synthesis, the C4 hydroxy group undergoes stereospecific Mitsunobu inversion for N-glycosidic bond formation, while the hydroxymethyl group is elaborated to the cyclopentenyl side chain. This strategy capitalizes on the molecule’s inherent chirality to control the configuration of newly formed stereocenters [8]. The compound’s thermal sensitivity (requiring storage at <0°C under inert gas) and hygroscopicity necessitate specialized handling but do not diminish its synthetic utility [1] [3].
The pursuit of efficient enantioselective routes to (S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one has driven significant methodological innovations over four decades. Early approaches relied on chiral pool derivatization, as exemplified by the 1980 synthesis starting from (–)-quinic acid. While stereochemically reliable, this route suffered from step inefficiency and limited scalability due to the structural complexity of the starting terpene [2].
A paradigm shift emerged with enzymatic asymmetrization techniques in the 1990s. Meso-cyclopentenediol diacetates underwent lipase-catalyzed kinetic resolution, exploiting enzymes’ proficiency in differentiating enantiotopic esters. Porcine pancreatic lipase (PPL) achieved moderate enantioselectivity (E ≈ 20) for related substrates, but the unsubstituted cyclopentenone proved challenging [6]. A breakthrough came with immobilized penicillin G acylase (PGA), which resolved racemic 4-oxocyclopenten-2-yl phenylacetate with exceptional efficiency (E > 200). The enzyme selectively hydrolyzed the (S)-enantiomer’s ester, leaving the desired (R)-enantiomer intact for downstream functionalization to the target molecule. This biocatalytic approach combined high enantioselectivity with operational simplicity, enabling multigram preparations [7].
Synthetic Strategy | Key Features | Yield | Enantiomeric Excess (ee) | Limitations |
---|---|---|---|---|
Chiral pool (quinic acid) | 9 linear steps | 7-24% | >98% | Low yielding, expensive starting material |
Enzymatic (penicillin G acylase) | Kinetic resolution | 43-48% | >99% | Requires phenylacetyl protection |
Noyori reduction/RCM | Asymmetric hydrogenation | 26-32% | 97% | Cryogenic conditions |
Chiral glycine equivalents | Bis-alkylation | 35-40% | >95% | Requires phosphazene base |
The new millennium witnessed the rise of transition metal catalysis. The Noyori asymmetric hydrogenation of 1,5-dichloro-2,4-pentanedione established the C1-C5 backbone with excellent enantioselectivity (97% ee). Subsequent Corey-Chaykovsky epoxidation and ring-closing metathesis (RCM) with Grubbs II catalyst completed the cyclopentene ring. This approach’s major advancement was its modularity: simply switching the BINAP ligand chirality ((R)- or (S)-BINAP) delivered either enantiomer of the cyclopentenol precursor in 26-32% overall yield [5].
Recent innovations focus on atom economy and step reduction. A 2020 route employed dimethyl meso-tartrate as a C2-symmetric precursor, exploiting its inherent stereochemistry to control the formation of two new chiral centers. Horner-Wadsworth-Emmons olefination and ozonolysis provided a key ketoaldehyde intermediate, which underwent stereoselective NaBH₄ reduction to install the hydroxymethyl group with complete diastereocontrol. This six-step sequence exemplifies contemporary trends toward convergency and minimal protection group manipulation [8].
These evolutionary trajectories highlight three persistent objectives: enhancing enantioselectivity (from moderate ee to >99%), improving step efficiency (from 9+ steps to 5-6 steps), and enabling bidirectional access to both enantiomers. The progression from stoichiometric chiral auxiliaries to catalytic asymmetric methods and enzymatic technologies reflects synthetic chemistry’s broader shift toward sustainable, atom-economical strategies [5] [7] [8].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8